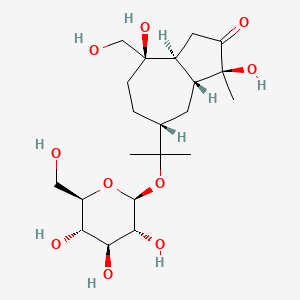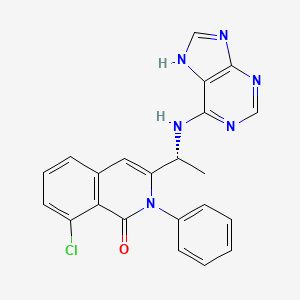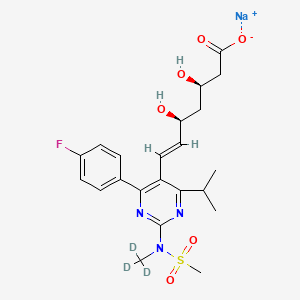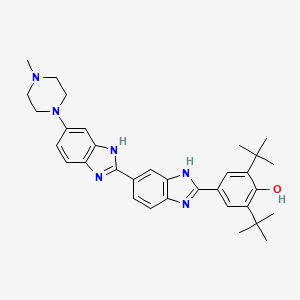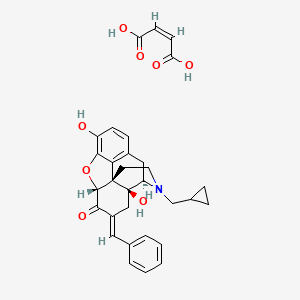
7-Benzylidenenaltrexone maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzylidenenaltrexone maleate, also known as BNTX Maleate, is a standard δ-opioid receptor antagonist . It has been shown to inhibit neurogenic ion transport .
Molecular Structure Analysis
The molecular formula of 7-Benzylidenenaltrexone maleate is C31H31NO8 . The structure includes a benzylidene group attached to the naltrexone molecule .Physical And Chemical Properties Analysis
7-Benzylidenenaltrexone maleate has a molecular weight of 545.6 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Opioid Receptor Antagonism : BNTX is identified as a highly selective delta 1-opioid receptor antagonist. It shows a 100-fold greater affinity for certain binding sites in guinea pig brain membranes and is effective in antagonizing specific opioid-induced effects in mice (Portoghese, Sultana, Nagase, & Takemori, 1992).
Malaria Research : BNTX derivatives have shown to reverse chloroquine-resistance in Plasmodium chabaudi. These derivatives interact with glutathione and inhibit glutathione reductase activity, suggesting a potential mechanism for reversing drug resistance in malaria (Miyata et al., 2012).
Cancer Research : In studies involving pancreatic cancer cells, BNTX was found to sensitize these cells to TRAIL-induced apoptotic cell death. It downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) and promotes the degradation of XIAP protein, suggesting a therapeutic potential in overcoming resistance to anticancer therapeutics (Kim et al., 2017).
Antitussive Effects : BNTX has been explored for its antitussive (cough-suppressing) effects. It has been found to reduce the number of coughs in mice, indicating the involvement of delta 1-opioid receptor antagonism in antitussive effects (Kamei et al., 1994).
Antinociceptive Activity : Studies have shown that BNTX antagonizes antinociception (the process of blocking the detection of a painful or injurious stimulus by sensory neurons) mediated by specific opioid receptors in the spinal cord, indicating its potential application in pain management (Hammond, Stewart, & Littell, 1995).
Involvement in Hypoxic Adaptation : BNTX has been implicated in the process of acute adaptation to hypoxia, indicating its role in oxygen sensing or adaptation mechanisms under low oxygen conditions (Mayfield & D'alecy, 1994).
Eigenschaften
IUPAC Name |
(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21-,25+,26+,27-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHUUKGUNNYVGB-LQDKARLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018962 |
Source


|
| Record name | 7-Benzylidenenaltrexone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzylidenenaltrexone maleate | |
CAS RN |
864461-31-4 |
Source


|
| Record name | 7-Benzylidenenaltrexone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 7-Benzylidenenaltrexone maleate interact with its target and what are the downstream effects?
A1: The research indicates that BNTX downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) when used in combination with TRAIL. [] This downregulation is achieved through the ubiquitin/proteasome-dependent degradation of XIAP protein. The study suggests that BNTX facilitates this degradation by inhibiting the protein kinase C alpha (PKCα)/AKT pathway. [] Consequently, this downregulation of XIAP sensitizes pancreatic cancer cells to TRAIL-induced apoptosis, leading to caspase activation and ultimately, apoptotic cell death. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

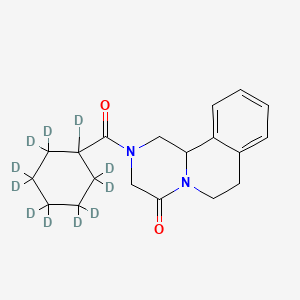
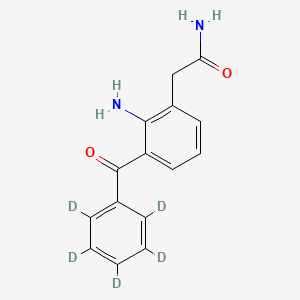
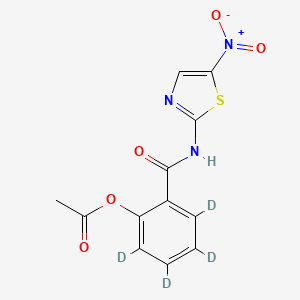
![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)
